
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 1-(2-furoyl)piperazine bearing benzamides have been synthesized and evaluated for enzyme inhibition . Also, 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . Also, the single crystal structure of related compounds has been gauged by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1-(2-furoyl)piperazine bearing benzamides have been refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Researchers have explored the synthesis of trifluoromethyl-containing pyrazolinyl sulfones, demonstrating their antimicrobial potential against various microorganisms. A notable method involves the cyclocondensation reaction of specific alkenones with p-tosylhydrazine, leading to the formation of pyrazolinyl p-tolyl sulfones. These compounds, particularly those with a 4-fluorophenyl substituent, have shown promising antimicrobial activity, highlighting the utility of fluorophenyl-pyrazole derivatives in developing new antimicrobial agents (Bonacorso et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the compound has been used to facilitate the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study showcases the development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating its relevance in drug discovery and development processes (Tucker, Chenard, & Young, 2015).
Catalyst Development
The synthesis of novel ionic liquids, such as 1-sulfopyridinium chloride, has been reported, where the target compound acts as an efficient catalyst. This innovation is particularly effective in the Knoevenagel–Michael reaction, showcasing its application in enhancing chemical reactions for the synthesis of complex molecules (Moosavi-Zare et al., 2013).
Material Science Applications
Further research indicates the use of fluorophenyl-pyrazole derivatives in the synthesis of novel materials. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been developed, demonstrating high solubility, thermal stability, and desirable mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).
Mécanisme D'action
The mechanism of action of related compounds has been studied. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUGOLKMWWBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






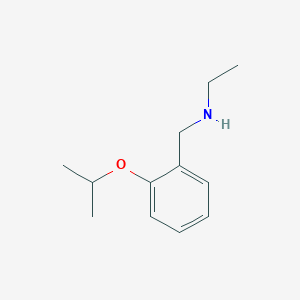
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)
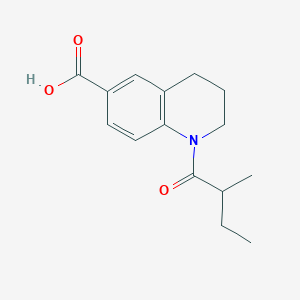
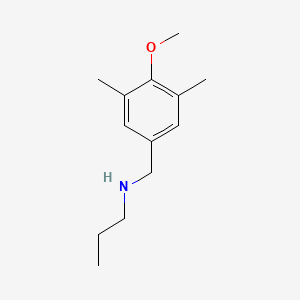
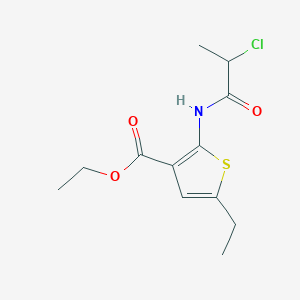
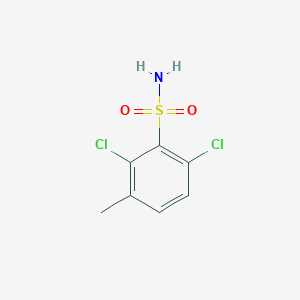

![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)